B1574558 ARQ-751

ARQ-751

Cat. No. B1574558
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.

Scientific Research Applications

Targeting AKT1-E17K and the PI3K/AKT Pathway

ARQ-751 is a selective, allosteric pan-AKT inhibitor targeting the PI3K/AKT/mTOR pathway, critical in various cancer types. It inhibits AKT activation by dephosphorylating the active form and preventing membrane localization of the inactive form. ARQ-751 demonstrated significant anti-tumor activity in endometrial patient-derived xenograft (PDX) models and various other tumor models with activated AKT pathways. It has shown potential in treating leukemia, breast, endometrial, and colorectal cancers, particularly effective in cell lines with PIK3CA/PIK3R1 mutations (Yu et al., 2015).

Biomarkers and ctDNA in Clinical Trials

In a phase 1b clinical trial, ARQ 751 displayed potency against AKT1, AKT2, and AKT3. Its inhibition of the PI3K/AKT pathway was indicated by serum glucose and insulin changes in patients. Circulating tumor DNA (ctDNA) analysis provided insights into patient responses, supporting the selection of 75 mg QD as the recommended phase 2 dose (RP2D) for ARQ 751. This dose showed target engagement and provided new insights into therapy responses (Pant et al., 2019).

Combining ARQ 751 with Other Therapies

ARQ 751, combined with PARP inhibitors, CDK4/6 inhibitors, estrogen receptor antagonists, and chemotherapeutic agents, demonstrated enhanced anti-proliferative activity in vitro and in vivo. The combinations showed synergistic effects, suggesting ARQ 751's potential in various therapeutic strategies for different cancer types, including breast cancer models (Yu et al., 2019).

Phase 1 Dose Escalation Study in Solid Tumors

In a study to determine the maximum tolerated dose for patients with advanced solid tumors with AKT1, 2, 3 genetic alterations, ARQ 751 was assessed. The study demonstrated a manageable safety profile for ARQ 751 up to 25 mg QD, indicating its potential for treating patients with specific genetic alterations in tumors (Pant et al., 2018).

In Vitro and In Vivo Anti-Tumor Activity

ARQ 751 showed potent and selective inhibition of the AKT pathway. It exhibited significant anti-tumor activity against various cancers, including esophageal, breast, and head and neck cancer cells. The study highlighted the potential of ARQ 751 in treating cancers with PIK3CA/PIK3R1 and AKT mutations, suggesting these mutations as predictive biomarkers for patient selection (Yu et al., 2016).

properties

Product Name

ARQ-751

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ARQ-751;  ARQ 751;  ARQ751; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.